Cystine falls under the category of non-essential amino acids and is classified as a small molecule. It is widely recognized in nutritional products and pharmaceuticals for its role in health and disease management. Its DrugBank identifier is DB00138, highlighting its relevance in medicinal chemistry.
The synthesis of Cystine, N,N'-bis(aminoiminomethyl)- can be approached through various methods, primarily focusing on the modification of existing cysteine or cystine derivatives. One common synthetic route involves:
This synthetic pathway allows for the efficient production of Cystine, N,N'-bis(aminoiminomethyl)- while maintaining high yields and purity.
The molecular structure of Cystine, N,N'-bis(aminoiminomethyl)- features:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its spatial arrangement.
Cystine, N,N'-bis(aminoiminomethyl)- participates in various chemical reactions:
Understanding these reactions is essential for leveraging Cystine's properties in synthetic chemistry and biochemistry.
The mechanism of action for Cystine, N,N'-bis(aminoiminomethyl)- primarily revolves around its role in cellular processes:
These mechanisms underscore its importance in both physiological and therapeutic contexts.
Cystine exhibits several notable physical and chemical properties:
These properties are crucial for determining its applications in pharmaceuticals and biochemistry.
Cystine, N,N'-bis(aminoiminomethyl)- has diverse applications across various fields:
The versatility of this compound makes it an essential component in modern biochemistry and medicinal chemistry research.
Cystine, N,N'-bis(aminoiminomethyl)-, systematically named as N,N'-bis(aminoiminomethyl)-3,3'-dithiobis(2-aminopropanoic acid), features a central disulfide-bonded cystine core symmetrically modified with aminoiminomethyl groups. Its molecular formula is C₈H₁₆N₆O₄S₂, with a molecular weight of 324.40 g/mol [1]. The "N,N'-bis" prefix denotes symmetrical modification of both α-amino groups, while "aminoiminomethyl" refers to the –CH(=NH)NH₂ substituent [7]. The backbone retains the cystine (3,3'-dithiobis(2-aminopropanoic acid)) structure, with modifications localized to the nitrogen atoms.
Table 1: Atomic Composition of Cystine, N,N'-bis(aminoiminomethyl)-
Element | Count | Position/Role |
---|---|---|
Carbon (C) | 8 | Backbone & substituents |
Hydrogen (H) | 16 | Alkyl chains & amines |
Nitrogen (N) | 6 | Amino groups & amidino functions |
Oxygen (O) | 4 | Carboxylate groups |
Sulfur (S) | 2 | Disulfide bridge |
The disulfide bond adopts a gauche-gauche-gauche (g-g-g) conformation around the Cβ–S–S–Cβ dihedrals, characteristic of cystine-derived structures. This configuration imposes a 90° Cβ–S–S–Cβ dihedral angle, constraining molecular flexibility and influencing redox behavior. Stereochemically, the molecule exists as a meso compound due to symmetry-induced achirality, despite each cysteine unit being chiral. The L,L-cystine stereoisomer (R,R configuration at Cα atoms) is biologically relevant, with the disulfide bond length measuring 2.02–2.05 Å, consistent with standard S–S covalent bonds [2]. Modifying the α-amino groups minimally perturbs disulfide geometry but enhances steric hindrance around the bond, potentially reducing susceptibility to reduction.
Synthesis proceeds via stepwise amidination of L-cystine. First, cystine’s α-amino groups react with S-methylisothiourea under alkaline conditions (pH 9–10) to install the aminoiminomethyl (–CH(=NH)NH₂) functionality. Carbodiimide-mediated coupling (e.g., DCC or EDC/HOBt) ensures selective amide bond formation without disulfide reduction [5]. Critical parameters include:
Orthogonal protection is essential for synthesizing asymmetric derivatives or incorporating this unit into peptides. Key strategies include:
Table 2: Protecting Group Strategies for Synthesis
Group | Deprotection Method | Compatibility | Application Example |
---|---|---|---|
Trt (Trityl) | Mild acid (1% TFA) | Acid-labile; stable to bases | Carboxyl protection during amino modification |
StBu (tert-Butylthio) | Phosphines (TCEP) | Reductive; preserves acid-sensitive groups | Thiol protection during disulfide reformation |
Boc (tert-Butoxycarbonyl) | Moderate acid (50% TFA) | Orthogonal to StBu/Trt | Amino group protection |
Fmoc (Fluorenylmethyloxycarbonyl) | Base (piperidine) | Orthogonal to acid-labile groups | SPPS compatibility [3] |
For example, carboxyl groups protected with Trt allow selective amidination of amines, followed by Trt removal with 0.5% TFA without disulfide cleavage [3] [5].
Integration into SPPS uses Fmoc-MeCys(StBu)-OH-like building blocks. Key steps:
Table 3: SPPS Optimization Parameters
Parameter | Optimal Condition | Purpose |
---|---|---|
Coupling solvent | DMF/NMP (1:1) | Enhances solubility |
Coupling temperature | 25°C | Minimizes epimerization |
Oxidizing agent | 0.1M I₂ in MeOH/DCM | Regioselective disulfide formation |
Cleavage time | 2 hours | Prevents tert-butylthio decomposition |
The StBu group survives Fmoc deprotection and coupling, enabling post-assembly disulfide formation under mild oxidative conditions. This strategy facilitates incorporation into complex peptides while maintaining disulfide integrity [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7